Enhanced Cytotoxicity in Titanocene Dichloride Derivatives vs. Phenyl Analog
The bis-[((4-methoxyphenyl)dimethylsilane)cyclopentadienyl] titanium(IV) dichloride complex (3b) derived from Bis(4-methoxyphenyl)dimethylsilane exhibits a lower IC₅₀ value (106 ± 4 μM) against CAKI-1 cell lines compared to the phenyl-substituted analog (3a) derived from dimethylphenylsilane (IC₅₀ = 139 ± 5 μM) [1]. The methoxy group confers a quantifiable 24% reduction in IC₅₀ (Δ = 33 μM), indicating enhanced cytotoxic potency.
| Evidence Dimension | Cytotoxicity (IC₅₀ against CAKI-1 cell line) |
|---|---|
| Target Compound Data | 106 ± 4 μM (for titanocene complex 3b derived from Bis(4-methoxyphenyl)dimethylsilane) |
| Comparator Or Baseline | 139 ± 5 μM (for titanocene complex 3a derived from dimethylphenylsilane) |
| Quantified Difference | 24% reduction in IC₅₀ (Δ = 33 μM) |
| Conditions | MTT-based in vitro assay on CAKI-1 cell lines |
Why This Matters
For medicinal chemistry programs developing titanocene-based anticancer agents, selection of Bis(4-methoxyphenyl)dimethylsilane as a ligand precursor yields complexes with measurably improved cytotoxic potency.
- [1] Lally, G., et al. Synthesis and Cytotoxicity Studies of Silyl-Substituted Titanocene Dichloride Derivatives. Core.ac.uk. IC₅₀ values: 3a (phenyl) = 139 ± 5 μM; 3b (4-methoxyphenyl) = 106 ± 4 μM. View Source
